1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride 1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15984894
InChI: InChI=1S/C10H10N2.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h3-4,6,12H,1-2,5H2;1H
SMILES:
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol

1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride

CAS No.:

Cat. No.: VC15984894

Molecular Formula: C10H11ClN2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride -

Specification

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
IUPAC Name 1,2,3,4-tetrahydroquinoline-6-carbonitrile;hydrochloride
Standard InChI InChI=1S/C10H10N2.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h3-4,6,12H,1-2,5H2;1H
Standard InChI Key JIRKFIJSEAIOCH-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=CC(=C2)C#N)NC1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound has the molecular formula C₁₀H₁₁ClN₂, corresponding to a molecular weight of 202.66 g/mol . Its systematic IUPAC name is 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride, with synonyms including 6-cyano-1,2,3,4-tetrahydroisoquinoline hydrochloride and SCHEMBL4224148 . The hydrochloride salt enhances stability and solubility, making it suitable for synthetic applications.

Structural Features

The molecule consists of a tetrahydroisoquinoline scaffold—a bicyclic structure combining a benzene ring fused to a piperidine ring—with a cyano (-CN) group at the 6-position and a hydrochloride counterion . The 3D conformation reveals planar aromatic regions and a puckered piperidine ring, influencing its reactivity and intermolecular interactions .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is typically synthesized via Knoevenagel condensation or cyclization reactions involving cyanide precursors. A patented method for analogous tetrahydroisoquinoline derivatives involves:

  • Dissolving the free base in a mixed solvent system (e.g., ethanol-water or isopropanol-water).

  • Heating to 65–85°C for dissolution.

  • Gradual cooling to 5–35°C to precipitate crystalline product .
    For example, a 88% yield was achieved using ethanol-water (9:1 v/v) with subsequent vacuum drying at 40°C .

Optimization Strategies

  • Solvent Selection: Lower alkanols (methanol, ethanol) improve solubility, while water induces crystallization .

  • Temperature Control: Slow cooling (3–4 hours) minimizes impurities and enhances crystal purity .

  • Purification: Recrystallization from isopropanol reduces triphenylcarbinol impurities to <0.1% .

Physicochemical Properties

Thermal and Spectral Characteristics

PropertyValue/DescriptionSource
Melting PointDecomposes at 75–115°C (DSC-TGA)
Hydration Behavior5.5–6.5% weight loss (70–100°C)
SolubilitySoluble in polar aprotic solvents
X-Ray DiffractionDistinct peaks at 2θ = 8.2°, 12.5°

Stability and Reactivity

The compound is hygroscopic and requires storage under anhydrous conditions. The cyano group participates in nucleophilic additions, while the tetrahydroisoquinoline core undergoes electrophilic substitution at the 7-position .

Applications in Pharmaceutical Chemistry

Intermediate for Drug Synthesis

The compound serves as a precursor for Li Tasite (a hypothetical antineoplastic agent) and other tetrahydroisoquinoline-based therapeutics . Its cyano group facilitates further functionalization via:

  • Hydrolysis to carboxylic acids.

  • Reduction to primary amines.

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedUse PPE; avoid ingestion
H315Causes skin irritationWear gloves and lab coat
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationUse in well-ventilated areas

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